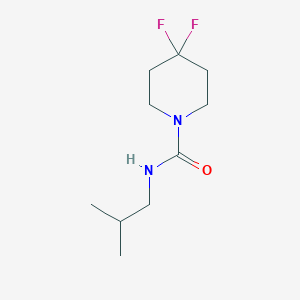

4,4-Difluoro-N-(2-methylpropyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4,4-difluoro-N-(2-methylpropyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O/c1-8(2)7-13-9(15)14-5-3-10(11,12)4-6-14/h8H,3-7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFJEUUDIUGTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)N1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-N-(2-methylpropyl)piperidine-1-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,4-difluoropiperidine.

Reaction with Isobutylamine: 4,4-Difluoropiperidine is reacted with isobutylamine under controlled conditions to form the desired carboxamide.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in reactors with precise temperature and pressure control. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-(2-methylpropyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Inhibition of Janus Kinase (JAK) Activity

One of the primary applications of 4,4-Difluoro-N-(2-methylpropyl)piperidine-1-carboxamide is as a JAK inhibitor. JAKs are crucial in the signaling pathways for various cytokines and growth factors, making them important targets in treating autoimmune diseases and cancers. The compound has shown potential in modulating JAK activity, which can lead to therapeutic effects in conditions such as rheumatoid arthritis and certain malignancies .

Anticancer Properties

Research indicates that derivatives of piperidine compounds, including this compound, exhibit anticancer activities. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating cytotoxic effects that may be leveraged for developing new cancer therapies. The compound's structure allows for modifications that can enhance its selectivity and potency against specific cancer types .

Biological Research Applications

Cellular Mechanisms Studies

The compound is utilized in studies focusing on cellular mechanisms, particularly those related to cell division and apoptosis. For instance, its ability to inhibit certain kinases involved in mitosis has been documented, providing insights into the molecular underpinnings of cell cycle regulation . This property makes it a valuable tool for researchers investigating the fundamental processes of cell biology.

Target Identification in Drug Discovery

In drug discovery processes, this compound can serve as a lead compound for identifying new therapeutic targets. By understanding how this compound interacts with various biological pathways, researchers can uncover novel targets for drug development . This approach is particularly relevant in the context of developing targeted therapies for complex diseases.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 4,4-Difluoro-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The carboxamide group plays a crucial role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Feature | Target Compound | Cyclohexanecarboxamide Analogues |

|---|---|---|

| Core Ring | Piperidine (N-containing heterocycle) | Cyclohexane (hydrocarbon ring) |

| Fluorine Substitution | 4,4-difluoro | 4,4-difluoro |

| Amide Substituent | N-(2-methylpropyl) | N-[(1S)-phenylpropyl derivatives] |

| Functional Groups | Carboxamide | Carboxamide + ketone/hydroxyl groups |

Key Differences and Implications:

Ring System: The piperidine ring in the target compound introduces basicity due to the tertiary nitrogen, which is absent in the cyclohexane analogues. This could enhance solubility in acidic environments or improve binding to biological targets requiring protonation .

Amide Substituents :

- The target compound’s 2-methylpropyl group is a branched alkyl chain, offering moderate lipophilicity. In contrast, the phenylpropyl substituents in the analogues add aromaticity, which could increase π-π stacking interactions but also metabolic susceptibility .

- The hydroxyl/keto groups in the analogues introduce hydrogen-bonding capacity, possibly influencing solubility and target affinity.

Electronic Effects :

- Both compounds share 4,4-difluoro substitution, which stabilizes the ring conformation and may reduce oxidative metabolism. However, the piperidine ring’s nitrogen could alter electronic distribution compared to cyclohexane .

Broader Context from

While Etofenprox (a pyrethroid-ether insecticide) is chemically distinct, its inclusion highlights the importance of substituent effects. For example:

- Etofenprox’s ethoxyphenyl and phenoxybenzyl groups contribute to its insecticidal activity via lipid membrane disruption .

- By contrast, the target compound’s difluoro and carboxamide groups suggest a mechanism reliant on hydrogen bonding or enzyme inhibition, common in pharmaceuticals.

Table 2: Functional Group Impact

| Compound Type | Key Functional Groups | Likely Applications |

|---|---|---|

| Target Compound | Piperidine, difluoro, amide | Drug candidates (e.g., CNS) |

| Cyclohexane Analogues | Cyclohexane, phenylpropyl | Metabolic intermediates? |

| Etofenprox | Ether, benzyl groups | Agrochemicals |

Biological Activity

4,4-Difluoro-N-(2-methylpropyl)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 220.23 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and biological activity.

Research indicates that compounds with a piperidine core can interact with various biological targets, including receptors and enzymes. The difluorinated piperidine derivative is hypothesized to act as an antagonist or modulator at specific receptor sites, potentially influencing neurotransmitter systems and metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar piperidine derivatives. For instance, compounds exhibiting structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation.

- Case Study : A related compound demonstrated IC values ranging from 0.01 to 0.12 µM against various cancer cell lines (MCF-7, A549) . The compound's mechanism involved apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties. Piperidine derivatives have been studied for their effects on neurotransmitter receptors, particularly in the context of anxiety and depression.

- Research Findings : A study on similar compounds indicated significant binding affinity to serotonin receptors, suggesting potential as anxiolytics .

Table 1: Biological Activity of Related Piperidine Compounds

| Compound Name | Target | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | MCF-7 | 0.09 | Apoptosis induction |

| Compound B (related piperidine) | A549 | 0.03 | Cell cycle arrest |

| Compound C | Serotonin Receptor | 0.15 | Receptor modulation |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics.

- ADME Properties :

- Absorption : High oral bioavailability expected due to lipophilicity.

- Distribution : Likely to penetrate the blood-brain barrier effectively.

- Metabolism : Predominantly hepatic; further studies needed to elucidate metabolic pathways.

- Excretion : Primarily renal; monitoring for potential toxic metabolites is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.